Chemical Structure, Synthesis, and Pharmacological Properties of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine
Chemical Structure, Synthesis, and Pharmacological Properties of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine
Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous neuroprotective, anticonvulsant, and antimicrobial agents. Among its derivatives, 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine (also known as 6-sec-butoxy-2-aminobenzothiazole) represents a highly specialized analog. By incorporating a branched sec-butoxy chain at the 6-position, this molecule achieves a finely tuned lipophilic profile designed to optimize blood-brain barrier (BBB) penetration and target receptor affinity.
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details self-validating synthetic methodologies, and elucidates its mechanistic role in neuroprotection and ion channel modulation.
Chemical Identity and Physicochemical Profiling
The strategic substitution of a sec-butoxy group at the 6-position of the benzothiazole ring introduces both steric bulk and a chiral center. Unlike linear alkoxy chains, the branched nature of the sec-butyl group restricts rotational freedom, which can lock the molecule into conformations that are energetically favorable for binding to hydrophobic pockets in target proteins (e.g., voltage-gated sodium channels).
Furthermore, the electron-donating nature of the alkoxy group via resonance increases the electron density on the benzothiazole core, modulating the pKa of the 2-amino group and influencing its hydrogen-bonding capacity.
Quantitative Physicochemical Data
The following table summarizes the core molecular metrics, sourced from structural databases [1], and explains the pharmacological causality behind each property.
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₁₁H₁₄N₂OS | Defines the core mass and elemental composition. |
| Molecular Weight | 222.31 g/mol | Low MW (<500 Da) ensures favorable oral bioavailability, strictly adhering to Lipinski's Rule of 5. |
| LogP | 2.98 | An optimal lipophilicity range (2.0–3.5) facilitates passive diffusion across the blood-brain barrier (BBB) without excessive sequestering in adipose tissue. |
| Topological Polar Surface Area | 77.11 Ų | A TPSA < 90 Ų strongly correlates with high central nervous system (CNS) penetration, critical for neuroprotective efficacy. |
| Hydrogen Bond Donors | 1 (-NH₂) | Limits excessive aqueous solvation, maintaining the necessary lipophilic partitioning for CNS entry. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Facilitates targeted dipole interactions and hydrogen bonding within the active sites of transmembrane proteins. |
Synthetic Methodologies and Experimental Protocols
To ensure rigorous scientific integrity, the synthesis of 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine must be approached as a self-validating system. We outline two primary methodologies: the classical Hugerschoff oxidative cyclization and a regioselective phenolic alkylation route.
Protocol A: The Hugerschoff Synthesis (De Novo Core Construction)
The Hugerschoff reaction is the gold standard for synthesizing 2-aminobenzothiazoles from aniline precursors [2].
Step 1: Preparation of the Thiourea Intermediate
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Procedure: Dissolve 4-sec-butoxyaniline (1.0 eq) in glacial acetic acid. Add a solution of ammonium thiocyanate (NH₄SCN, 3.0 eq) in acetic acid. Heat the mixture to 80°C for 2 hours.
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Causality: The acidic environment protonates the aniline, enhancing its susceptibility to nucleophilic attack on the thiocyanate ion. This forms 1-(4-sec-butoxyphenyl)thiourea.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate will show a distinct UV-active spot (254 nm) with a lower Rf than the starting aniline.
Step 2: Oxidative Cyclization
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Procedure: Cool the reaction mixture to 0–5°C using an ice-salt bath. Add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise over 30 minutes.
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Causality: Bromine acts as an electrophile, reacting with the thiourea sulfur to form a sulfenyl bromide intermediate. Cooling is critical: it prevents uncontrolled electrophilic aromatic substitution (over-bromination of the ring) and directs the reaction strictly toward intramolecular cyclization. Because the sec-butoxy group is para to the original amine, both ortho positions are equivalent, guaranteeing 100% regioselectivity for the 6-substituted benzothiazole.
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Validation: The reaction mixture will transition from a deep red to a pale yellow suspension as the bromonium intermediate is consumed.
Step 3: Workup and Isolation
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Procedure: Pour the mixture into ice water and neutralize to pH 8 using aqueous ammonia. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
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Validation: LC-MS analysis must confirm the target mass (m/z [M+H]⁺ = 223.1).
Protocol B: Regioselective Phenolic Alkylation (Late-Stage Functionalization)
For libraries requiring varied alkoxy substitutions, starting from 2-amino-6-hydroxybenzothiazole is more efficient.
Step 1: Deprotonation
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Procedure: Dissolve 2-amino-6-hydroxybenzothiazole in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic -OH (pKa ~9.5) but entirely incapable of deprotonating the 2-amino group (pKa ~16). This thermodynamic difference ensures strict regioselective O-alkylation over N-alkylation.
Step 2: Alkylation
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Procedure: Add 2-bromobutane (1.2 eq) and heat the sealed vessel to 80°C for 12 hours.
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Causality: Because 2-bromobutane is a secondary alkyl halide, the Sₙ2 displacement is sterically hindered. Elevated thermal energy is required to overcome the activation barrier.
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Validation: Precipitate the product in ice water. ¹H-NMR (DMSO-d₆) must show the disappearance of the phenolic -OH singlet (~9.2 ppm) and the appearance of a complex multiplet (~4.3 ppm) corresponding to the methine proton of the sec-butoxy group.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow of the Hugerschoff oxidative cyclization route.
Pharmacological Relevance and Mechanism of Action
The 6-substituted 2-aminobenzothiazole class is globally recognized for its profound neuroprotective and anticonvulsant properties[3]. The most famous analog in this class is Riluzole (6-trifluoromethoxy-1,3-benzothiazol-2-amine), the first FDA-approved treatment for Amyotrophic Lateral Sclerosis (ALS) [4].
Replacing the trifluoromethoxy group with a sec-butoxy group alters the electron distribution and introduces steric bulk, which can enhance binding affinity to specific hydrophobic pockets within ion channels.
Mechanism of Neuroprotection
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Nav Channel Blockade: The compound acts as a use-dependent blocker of voltage-gated sodium channels (Nav). By binding preferentially to the inactivated state of the channel, it delays the recovery to the resting state.
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Glutamate Suppression: The stabilization of inactivated Nav channels prevents high-frequency repetitive firing of action potentials in presynaptic neurons. This directly suppresses the pathological release of the excitatory neurotransmitter glutamate into the synaptic cleft.
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Prevention of Excitotoxicity: Reduced synaptic glutamate prevents the overactivation of postsynaptic NMDA and AMPA receptors. Consequently, the lethal influx of calcium ions (Ca²⁺) into the postsynaptic neuron is halted, preventing the activation of apoptotic cascades and ensuring cell survival.
Mechanism of Action Diagram
Caption: Pharmacological signaling pathway demonstrating neuroprotection via Nav channel modulation.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met:
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High-Performance Liquid Chromatography (HPLC): Purity must exceed 98%. Use a C18 reverse-phase column with a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. The compound will elute as a sharp peak due to its basic amine group being protonated in the acidic mobile phase.
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¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):
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A broad singlet at ~7.3 ppm (2H) confirms the presence of the primary amine (-NH₂).
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Aromatic protons will appear as an ABX system between 6.8 and 7.5 ppm.
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The sec-butoxy signature includes a multiplet at ~4.3 ppm (1H, -CH-O-), a multiplet at ~1.6 ppm (2H, -CH₂-), a doublet at ~1.2 ppm (3H, -CH₃ adjacent to methine), and a triplet at ~0.9 ppm (3H, terminal -CH₃).
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References
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Molbase. "6-sec-Butoxy-1,3-benzothiazol-2-amine Chemical Properties and Data". Molbase Chemical Database. URL: [Link]
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Der Pharma Chemica. "Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance". Der Pharma Chemica. URL: [Link]
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Scholars Research Library. "Molecular Docking Study of 6-substituted 2-aminobenzothiazole derivatives as anticonvulsant agents". Scholars Research Library. URL: [Link]
